molecular formula C6H9BrN2 B12298035 Pyridin-3-ylmethanamine hydrobromide

Pyridin-3-ylmethanamine hydrobromide

Cat. No.: B12298035
M. Wt: 189.05 g/mol
InChI Key: GFXGGBIIIWGKKT-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethanamine hydrobromide: is a chemical compound with the molecular formula C6H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-ylmethanamine hydrobromide can be synthesized through several methods. One common method involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a catalyst such as Raney nickel. The reaction typically occurs under mild conditions, with hydrogen gas being used as the reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmethanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridin-3-ylmethanamine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridin-3-ylmethanamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

    3-Aminomethylpyridine: Similar in structure but differs in its reactivity and applications.

    Pyridin-2-ylmethanamine: Another pyridine derivative with different chemical properties and uses.

    Pyridin-4-ylmethanamine: Similar structure but different position of the amino group on the pyridine ring.

Uniqueness: Pyridin-3-ylmethanamine hydrobromide is unique due to its specific position of the amino group on the pyridine ring, which influences its reactivity and interaction with biological targets. This makes it particularly valuable in the synthesis of specific organic compounds and in the study of enzyme mechanisms .

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

pyridin-3-ylmethanamine;hydrobromide

InChI

InChI=1S/C6H8N2.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4,7H2;1H

InChI Key

GFXGGBIIIWGKKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN.Br

Origin of Product

United States

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